molecular formula C7H11NO B13045011 (1S)-1-(3-Furyl)propylamine

(1S)-1-(3-Furyl)propylamine

Cat. No.: B13045011
M. Wt: 125.17 g/mol
InChI Key: OSAFTHIOPIVQPO-ZETCQYMHSA-N
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Description

(1S)-1-(3-Furyl)propylamine: is an organic compound that belongs to the class of amines It features a furan ring attached to a propylamine chain, with the amine group positioned at the first carbon of the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Furyl)propylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furfural and propylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as distillation or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods, such as crystallization and high-performance liquid chromatography (HPLC), ensures the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Furyl)propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(3-Furyl)propylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In the field of medicine, this compound is investigated for its potential therapeutic properties. It may be used as a starting material for the development of new drugs or as a probe in pharmacological studies.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products. Its unique properties make it valuable for creating high-performance materials and additives.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Furyl)propylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3-Methoxyphenyl)propylamine: This compound features a methoxy group instead of a furan ring.

    (1S)-1-(3-Hydroxyphenyl)propylamine: This compound has a hydroxy group in place of the furan ring.

Uniqueness

(1S)-1-(3-Furyl)propylamine is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(1S)-1-(furan-3-yl)propan-1-amine

InChI

InChI=1S/C7H11NO/c1-2-7(8)6-3-4-9-5-6/h3-5,7H,2,8H2,1H3/t7-/m0/s1

InChI Key

OSAFTHIOPIVQPO-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C1=COC=C1)N

Canonical SMILES

CCC(C1=COC=C1)N

Origin of Product

United States

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